molecular formula C7H3Cl2NO3 B2658192 3-Chloro-4-nitrobenzoyl chloride CAS No. 55737-29-6

3-Chloro-4-nitrobenzoyl chloride

Cat. No.: B2658192
CAS No.: 55737-29-6
M. Wt: 220.01
InChI Key: WLIWOGMICIAQMC-UHFFFAOYSA-N
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Description

3-Chloro-4-nitrobenzoyl chloride is an acid halide . It has a molecular weight of 220.01 and its linear formula is ClC6H3(NO2)COCl . It is used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes such as anisole, veratrole, and 1,4-dimethoxybenzene . It can also be employed for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .


Synthesis Analysis

The synthesis of this compound involves the use of it as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with a nitro group (-NO2) and a chlorine atom attached to it . The benzoyl chloride group (-COCl) is also attached to the benzene ring .


Chemical Reactions Analysis

This compound can be used as an acylation reagent for the Friedel-Crafts acylation of activated benzenes . It can also be used for the synthesis of 4-chloro-4-methoxy-3-nitrobenzophenone .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 220.01 . Its physical properties include a melting point of 47-54 °C . It has a molar refractivity of 47.9±0.3 cm^3 . Its polar surface area is 63 Å^2 and it has a molar volume of 139.6±3.0 cm^3 .

Scientific Research Applications

Hydrogen-bonded Framework Structures

3-Chloro-4-nitrobenzoyl chloride is utilized in the formation of hydrogen-bonded framework structures. For example, in the synthesis of 4-[(4-chloro-3-nitrobenzoyl)hydrazinocarbonyl]pyridinium chloride, it plays a crucial role in linking ions to create a three-dimensional framework through hydrogen bonds and aromatic π–π stacking interactions (Vasconcelos et al., 2006).

Enhancing Detection of Estrogens

In analytical chemistry, this compound is used as a derivatization agent to improve the detection of estrogens in biological fluids. Its reactivity enhances detection responses, making it a valuable tool in liquid chromatography–mass spectrometry (Higashi et al., 2006).

Analysis of Water Contaminants

This chemical is also employed in the analysis of phenol and related compounds in water. It is used for pre-column derivatization in HPLC-UV methods, assisting in the efficient separation and detection of contaminants in environmental water samples (Y. Higashi, 2017).

Synthesis of Pharmaceutical Compounds

In pharmaceutical research, this compound is used in the synthesis of various compounds. For instance, it is involved in the synthesis of dabigatran etexilate, a medication used for the treatment of blood clots (Yumin, 2010).

Exploration of Anticancer Properties

This chemical plays a role in the synthesis of compounds for exploring their anticancer properties. Compounds derived from reactions involving this compound have shown significant activity against various cancer cell lines, indicating its potential in cancer research (Pandey et al., 2019).

Mechanism of Action

The mechanism of action of 3-Chloro-4-nitrobenzoyl chloride involves its use as an acylation reagent in the Friedel-Crafts acylation of activated benzenes . The acylation reaction involves the substitution of an acyl group onto an aromatic ring .

Safety and Hazards

3-Chloro-4-nitrobenzoyl chloride is classified as a skin corrosive substance . It causes severe skin burns and eye damage . It is recommended to avoid contact with skin, eyes, or clothing, avoid dust formation, and avoid breathing dust/fume/gas/mist/vapors/spray . Personal protective equipment should be used when handling this chemical .

Properties

IUPAC Name

3-chloro-4-nitrobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2NO3/c8-5-3-4(7(9)11)1-2-6(5)10(12)13/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIWOGMICIAQMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

3-Chloro-4-nitrobenzoic acid (Apin; 1 g, 4.96 mmol) was suspended in toluene (10 mL) and thionyl chloride (1.11 mL, 14.88 mmol) added. The mixture was heated to 85° C. for 45 min Further thionyl chloride (1.1 mL) was added and the mixture heated at reflux. 0.5 hr. The reaction mixture was allowed to cool and stand overnight. The mixture was concentrated to give the title compound as a yellow liquid (1.15 g, 100%).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.11 mL
Type
reactant
Reaction Step Two
Quantity
1.1 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Four
Yield
100%

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